

Spectroscopic Profile of (S)-1-(Pyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-(Pyridin-2-yl)ethanol

Cat. No.: B1338375

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound **(S)-1-(Pyridin-2-yl)ethanol**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **(S)-1-(Pyridin-2-yl)ethanol**, both ^1H and ^{13}C NMR data provide characteristic signals corresponding to the different nuclei in the molecule.

^1H NMR Data

The proton NMR spectrum of **(S)-1-(Pyridin-2-yl)ethanol** exhibits distinct signals for the aromatic protons of the pyridine ring, the methine proton, the methyl protons, and the hydroxyl proton.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (Py)	8.52	d	4.8
H-4 (Py)	7.66-7.70	m	
H-3 (Py)	7.28	m	
H-5 (Py)	7.17-7.21	m	
CH	4.88	q	6.4
OH	1.80	s	
CH ₃	1.51	d	6.4

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Chemical Shift (δ , ppm)
C-2 (Py)	163.2
C-6 (Py)	148.1
C-4 (Py)	136.8
C-5 (Py)	122.2
C-3 (Py)	119.8
CH	69.0
CH ₃	24.1

Data obtained in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(S)-1-(Pyridin-2-yl)ethanol** shows characteristic absorption bands for the hydroxyl group and the pyridine ring.

Functional Group	Wavenumber (ν , cm^{-1})	Intensity
O-H stretch	3357	Broad
C-H stretch (aromatic)	~3050	Medium
C-H stretch (aliphatic)	~2970	Medium
C=N, C=C stretch (pyridine ring)	1596, 1572	Strong
C-O stretch	1083	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(Pyridin-2-yl)ethanol, the achiral analogue of the target molecule, is expected to be virtually identical to that of the (S)-enantiomer as mass spectrometry is not typically a chiral technique. The molecular formula for this compound is $\text{C}_7\text{H}_9\text{NO}$, with a molecular weight of 123.15 g/mol .[\[1\]](#)

m/z	Proposed Fragment
123	$[\text{M}]^+$ (Molecular Ion)
108	$[\text{M} - \text{CH}_3]^+$
78	$[\text{C}_5\text{H}_4\text{N}]^+$ (Pyridine radical cation)

Experimental Protocols

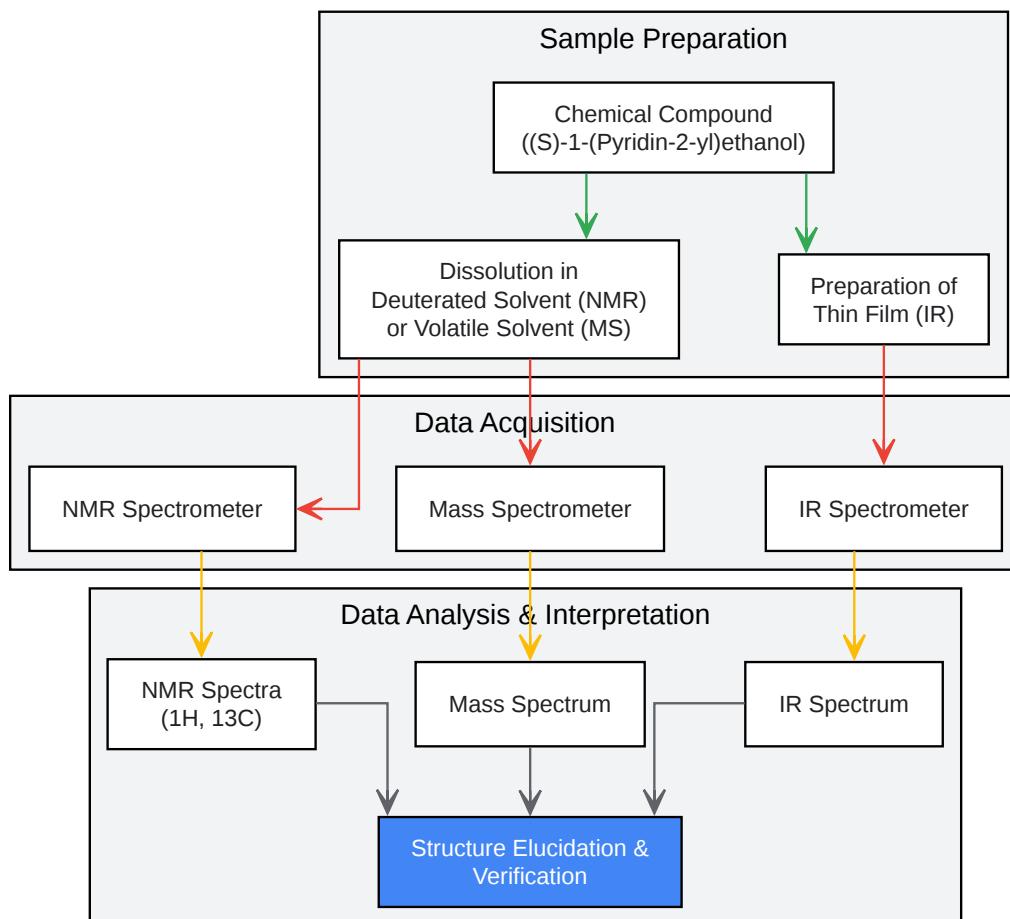
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(S)-1-(Pyridin-2-yl)ethanol** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For chiral compounds like this, derivatization with a chiral agent can be used to distinguish between enantiomers.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

A small drop of neat **(S)-1-(Pyridin-2-yl)ethanol** is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal. The IR spectrum is recorded over the range of 4000-400 cm^{-1} . The broadness of the O-H stretching band is indicative of hydrogen bonding.[\[4\]](#)[\[5\]](#)[\[6\]](#)


Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is introduced into the instrument. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). For alcohols, common fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R)-1-(pyridin-2-yl)ethan-1-ol | C7H9NO | CID 642847 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-PYRIDIN-2-YL-ETHANOL | 18728-61-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mzCloud – 2 Pyridine ethanol [mzcloud.org]
- 6. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of (S)-1-(Pyridin-2-yl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338375#spectroscopic-data-of-s-1-pyridin-2-yl-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com